Cas no 2287285-94-1 (1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane)

1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane structure
2287285-94-1 structure
Product Name:1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane
CAS No:2287285-94-1
MF:C11H19Cl
MW:186.721562623978
CID:6593432
PubChem ID:137944816
Update Time:2025-05-21

1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane Chemical and Physical Properties

Names and Identifiers

    • 1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane
    • EN300-6760708
    • 2287285-94-1
    • Inchi: 1S/C11H19Cl/c1-2-3-4-5-10-6-11(7-10,8-10)9-12/h2-9H2,1H3
    • InChI Key: OSAFSKYFWGBBDA-UHFFFAOYSA-N
    • SMILES: ClCC12CC(CCCCC)(C1)C2

Computed Properties

  • Exact Mass: 186.1175283g/mol
  • Monoisotopic Mass: 186.1175283g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 0Ų

1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6760708-0.05g
1-(chloromethyl)-3-pentylbicyclo[1.1.1]pentane
2287285-94-1
0.05g
$1049.0 2023-05-30
Enamine
EN300-6760708-0.1g
1-(chloromethyl)-3-pentylbicyclo[1.1.1]pentane
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$1264.0 2023-05-30
Enamine
EN300-6760708-0.25g
1-(chloromethyl)-3-pentylbicyclo[1.1.1]pentane
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0.25g
$1802.0 2023-05-30

1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane Related Literature

Additional information on 1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane

Comprehensive Analysis of 1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane (CAS No. 2287285-94-1): Properties, Applications, and Innovations

The compound 1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane (CAS No. 2287285-94-1) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceuticals, agrochemicals, and materials science. This bicyclic scaffold, characterized by its bridged [1.1.1]pentane core, offers steric constraints that make it valuable for designing bioactive molecules with enhanced metabolic stability. Researchers are increasingly exploring its utility as a bioisostere for benzene rings, addressing challenges like solubility and toxicity in drug discovery.

One of the most searched questions regarding this compound revolves around its synthetic routes and commercial availability. The synthesis typically involves radical-mediated functionalization of [1.1.1]propellane, followed by selective chloromethylation and alkylation steps. Recent advancements in flow chemistry have improved yields and scalability, aligning with the industry's push toward green chemistry and sustainable practices. Laboratories specializing in highly strained organic systems often highlight its role in probing reaction mechanisms.

From an application standpoint, 1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane is being investigated for its potential in lipid-based drug delivery systems. Its lipophilic pentyl chain and polar chloromethyl group enable tunable interactions with biological membranes, a topic frequently discussed in nanomedicine forums. Additionally, its rigid framework is leveraged in metal-organic frameworks (MOFs) for gas storage, resonating with the global focus on carbon capture technologies.

Safety and handling protocols for this compound are another hot topic. While not classified as hazardous under standard regulations, its reactive chloromethyl moiety necessitates precautions during storage (e.g., inert atmosphere, moisture-free conditions). Analytical techniques like NMR spectroscopy and mass spectrometry are critical for purity verification, as impurities may affect downstream applications in catalysis or polymer chemistry.

Innovations in computational chemistry have further propelled interest in this molecule. Density functional theory (DFT) studies predict its electronic properties, aiding the design of organic semiconductors—a field booming with the rise of flexible electronics. Patent literature reveals growing IP activity around derivatives of bicyclo[1.1.1]pentane, particularly for kinase inhibitors in oncology research.

In summary, 1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane exemplifies how niche chemical architectures can drive interdisciplinary breakthroughs. Its intersection with drug discovery, materials engineering, and sustainable synthesis ensures continued relevance in both academic and industrial settings.

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